An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: Synthesis, Characterization, and Application
An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 1-(Boc-amino)-3-(methylamino)propane hydrochloride (CAS No: 1188264-02-9), a bifunctional synthetic building block crucial for researchers, scientists, and professionals in drug development. This document delves into the compound's core chemical properties, provides a detailed and rationalized synthesis protocol, outlines robust analytical methods for characterization and quality control, and explores its reactivity and applications, particularly in the construction of complex pharmaceutical intermediates. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for the effective utilization of this versatile reagent.
Introduction: Strategic Importance in Synthesis
1-(Boc-amino)-3-(methylamino)propane hydrochloride, also known as tert-butyl (3-(methylamino)propyl)carbamate hydrochloride, is a valuable intermediate in modern organic synthesis.[1] Its utility stems from its differentiated amine functionalities: a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group and a nucleophilic secondary amine present as a hydrochloride salt. This orthogonal design allows for selective reaction at the secondary amine while the primary amine remains masked, a critical strategy in multi-step syntheses.[2]
The Boc group's stability to a wide range of non-acidic conditions and its clean, traceless removal under mild acid make it a cornerstone of protecting group chemistry.[3] Consequently, this molecule is frequently employed in the development of pharmaceuticals, modified peptides, and complex small molecules.[4] Notably, its structural motif serves as a flexible linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[5] This guide will provide the technical foundation necessary to leverage the full synthetic potential of this compound.
Physicochemical and Handling Properties
Accurate knowledge of a reagent's properties is fundamental to its successful application in experimental design. The key properties of 1-(Boc-amino)-3-(methylamino)propane hydrochloride are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1188264-02-9 | [6] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [6] |
| Molecular Weight | 224.73 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% - 98% | [6] |
| Solubility | Slightly soluble in water | [7] |
| Storage | Room temperature, dry, inert atmosphere |
Note: Experimental data for properties such as melting point and density of the hydrochloride salt are not consistently published. The related compound N-Boc-1,3-propanediamine hydrochloride has a reported melting point of 159-161°C.[8]
Handling and Storage Protocol
From a safety and stability perspective, proper handling is paramount. The compound is classified as an irritant.[7]
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Personal Protective Equipment (PPE): Always handle using standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Work Environment: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] The use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and carbon dioxide.
Synthesis and Purification Workflow
The most direct and logical synthesis of this compound involves the selective mono-Boc protection of a commercially available precursor, N-methyl-1,3-propanediamine. The subsequent formation of the hydrochloride salt enhances its stability and improves its handling characteristics as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for the N-tert-butyloxycarbonylation of amines.[3]
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Reaction Setup: To a solution of N-methyl-1,3-propanediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) dropwise.
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Causality Explanation: Performing the reaction at 0°C and adding the (Boc)₂O slowly helps to control the exotherm and favors mono-protection of the less sterically hindered primary amine over the secondary amine. The primary amine is more nucleophilic and accessible, making it the preferred site of initial attack.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
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Causality Explanation: The NaHCO₃ wash removes any unreacted acidic impurities and byproducts. The brine wash helps to remove residual water from the organic layer.
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-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free base, tert-butyl (3-(methylamino)propyl)carbamate, typically as an oil or low-melting solid.
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Salt Formation: Dissolve the isolated free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane, 1.1 eq) dropwise with stirring.
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Causality Explanation: The hydrochloride salt is generally much less soluble in non-polar organic solvents than its free base. This addition causes the desired product to precipitate out of the solution.
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-
Final Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(Boc-amino)-3-(methylamino)propane hydrochloride, as a solid.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized material.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Boc-protected amines. The method separates compounds based on polarity, with the more polar compounds eluting earlier.
Table 2: Recommended HPLC Protocol for Purity Analysis
| Parameter | Condition | Rationale |
| System | Standard HPLC with UV Detector | Widely available and suitable for detecting the carbamate chromophore. |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | The non-polar C18 stationary phase effectively retains the Boc-protected amine for good separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | Acetonitrile is the organic modifier used to elute the compound from the C18 column. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is crucial for separating the product from potential impurities with different polarities, such as the starting diamine or any di-Boc protected byproduct. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The amide/carbamate bond exhibits absorbance at this low wavelength. |
| Sample Prep | Dissolve ~1 mg/mL in Mobile Phase A | Ensures the sample is fully dissolved and compatible with the initial chromatographic conditions. |
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Self-Validation: A successful analysis will show a single major peak corresponding to the product. The purity is calculated by the area of the product peak as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Expected Signals for Free Base in CDCl₃):
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~3.31 ppm (m, 2H): Protons on the carbon adjacent to the Boc-protected nitrogen (-CH₂ -NHBoc).
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~2.84 ppm (s, 3H): Protons of the methyl group (-NH-CH₃ ).
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~2.73 ppm (t, 2H): Protons on the carbon adjacent to the methylamino nitrogen (-CH₂ -NHMe).
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~1.70 ppm (m, 2H): Protons of the central methylene group (-CH₂-CH₂ -CH₂-).
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~1.46 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃ )₃).
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Variable (br s, 2H): Signals for the two N-H protons; their chemical shift is concentration and solvent dependent.
-
-
Insight for the Hydrochloride Salt: When analyzing the HCl salt, expect the N-H protons to be broader and potentially shifted downfield. Protons on carbons adjacent to the newly protonated ammonium center (the secondary amine) may also experience a downfield shift due to the increased electron-withdrawing effect.
-
¹³C NMR (Expected Signals):
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~156 ppm: Carbonyl carbon of the Boc group (C =O).
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~79 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).
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~40-50 ppm: Methylene carbons adjacent to nitrogens.
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~36 ppm: Methyl carbon.
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~28-30 ppm: Methylene carbon of the propyl chain and the methyl carbons of the Boc group.
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Reactivity and Synthetic Utility
The synthetic value of this reagent lies in its predictable and selective reactivity.
Core Reactivity Profile
Caption: Key reaction pathway utilizing the compound.
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Reaction at the Secondary Amine: The free secondary amine is the primary site of reactivity. It can act as a nucleophile in a wide range of reactions, including acylation, alkylation, reductive amination, and Michael additions. The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to unmask the reactive free amine.
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Deprotection of the Primary Amine: Once the desired modification at the secondary amine is complete, the Boc group can be removed to reveal the primary amine. This is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in a solvent like 1,4-dioxane or methanol.[5] The byproducts of this reaction are isobutylene and carbon dioxide, which are volatile and easily removed, simplifying purification.
Conclusion
1-(Boc-amino)-3-(methylamino)propane hydrochloride is a strategically designed synthetic intermediate that offers chemists precise control over sequential amine functionalization. Its robust physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool in the synthesis of complex molecules for pharmaceutical and materials science research. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic programs to accelerate discovery and innovation.
References
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